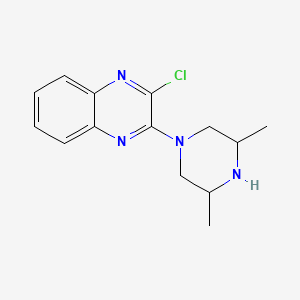

1,10-Phenanthroline-2-carboxaMide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10-Phenanthroline-2-carboxamide is a compound that has been studied as a ligand for separation and sensing of d- and f-metals . It has been found that the extraction ability of dialkyl-diaryl-diamide to lanthanides decreases from La to Lu and extraction of Am is close to light lanthanides (La–Pr) .

Synthesis Analysis

New macrocyclic 1,10-phenanthroline-2,9-dicarboxamide derivatives containing two phenanthroline cores were synthesized, and their structure was confirmed by NMR spectroscopy and other methods . The new macrocyclic phenanthrolines showed a complex stereodynamic behavior in solution, which was studied by 1H NMR spectroscopy at different temperatures .Molecular Structure Analysis

The single-crystal structure of N-methyl-N-phenyl-1,10-phenanthroline-2-carboxamide, MePhPTA, which is a promising ligand for the effective disposal of high-level radioactive waste, was determined by X-ray crystallography . The structure was solved by a direct method, and refined to R = 0.040 . The oxygen atom of the amide group is oriented to the same side of the nitrogen atoms of the phenanthroline moiety .Chemical Reactions Analysis

The reaction of 1,10-phenanthroline and dicyanamide ligands with Cu (II) and Co (II) nitrates afforded the complexes [Cu (phen) (BMCA)] (NO 3 )] ( 1) and [Co (phen) 2 (NO 3 )] (dcg-)· (H 2 O) ( 2 ) . The dicyanamide anion was transformed in 1 and 2 to bis (methoxycarbimido)aminato (BMCA) and dicyanoguanidinate (dcg) anions, respectively .Safety and Hazards

Future Directions

Future research could focus on the synthesis of new asymmetric tetradentate phenanthroline chelators with pyrazole and amide groups for complexation and solvent extraction of Ln (iii)/Am (iii) . This could potentially improve the performance of these ligands in terms of selective solvent extraction of Am 3+ over Eu 3+ in strongly acidic solutions .

properties

CAS RN |

16332-24-4 |

|---|---|

Product Name |

1,10-Phenanthroline-2-carboxaMide |

Molecular Formula |

C6H14Cl2N2 |

Molecular Weight |

0 |

synonyms |

1,10-Phenanthroline-2-carboxaMide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.